Cas no 176112-79-1 (2-Pyrimidinol,1,4-dihydro-4-imino-1-methyl-, (Z)- (9CI))

2-Pyrimidinol,1,4-dihydro-4-imino-1-methyl-, (Z)- (9CI) structure
176112-79-1 structure
Product Name:2-Pyrimidinol,1,4-dihydro-4-imino-1-methyl-, (Z)- (9CI)
CAS-nummer:176112-79-1
MF:C5H7N3O
MW:125.128580331802
CID:112253
PubChem ID:79143
Update Time:2025-04-18

2-Pyrimidinol,1,4-dihydro-4-imino-1-methyl-, (Z)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Pyrimidinol,1,4-dihydro-4-imino-1-methyl-, (Z)- (9CI)
    • 2-Pyrimidinol,1,4-dihydro-4-imino-1-methyl-,(Z)-
    • 2-Pyrimidinol,1,4-dihydro-4-imino-1-methyl-,(Z)-(9CI)
    • NSC47693
    • CHEBI:39624
    • CS-W006395
    • 4-Amino-2-hydroxy-1-methylpyrimidine
    • AKOS005266250
    • A894624
    • 4-Amino-1-methyl-pyrimidin-2-one
    • EN300-263946
    • 176112-78-0
    • 4-amino-1-methylpyrimidin-2(1H)-one
    • Z1198148063
    • CYTOSINE, 1-METHYL-
    • PS-11898
    • 2-Pyrimidinol,1,4-dihydro-4-imino-1-methyl-,(E)-(9CI)
    • DTXSID60149949
    • CS1032
    • 4-amino-1-methyl-2(1H)-Pyrimidinone
    • 2(1H)-Pyrimidinone, 4-amino-1-methyl-
    • HWPZZUQOWRWFDB-UHFFFAOYSA-N
    • Q27095132
    • AC-31819
    • N1-METHYLCYTOSINE
    • methylcytosine
    • 2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-,(4E)-(9CI)
    • 1-Methylcytosine
    • 176158-70-6
    • CHEMBL500883
    • 1bky
    • SY070177
    • FT-0693607
    • BAA12247
    • HY-W006395
    • MFCD00038058
    • NS00068439
    • 1J54NE82RV
    • 4-amino-1-methyl-1,2-dihydropyrimidin-2-one
    • 1MC
    • NSC 47693
    • 1-methylcytosin
    • SCHEMBL20879444
    • DB04314
    • 176112-79-1
    • 2(1H)-Pyrimidinone,4-amino-1-methyl-
    • PD006316
    • UNII-1J54NE82RV
    • SB57304
    • 1122-47-0
    • 4-amino-1-methylpyrimidin-2-one
    • 176112-77-9
    • N-Methylcytosine
    • AMY5656
    • 4-Amino-1-methyl-1H-pyrimidin-2-one
    • NSC-47693
    • SCHEMBL19929
    • 2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-,(Z)-(9CI)
    • Inchi: 1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9)
    • InChI-sleutel: HWPZZUQOWRWFDB-UHFFFAOYSA-N
    • LACHT: O=C1N=C(C=CN1C)N

Berekende eigenschappen

  • Exacte massa: 125.05900
  • Monoisotopische massa: 125.059
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 9
  • Aantal draaibare bindingen: 0
  • Complexiteit: 194
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 58.7A^2
  • XLogP3: -1.1

Experimentele eigenschappen

  • Dichtheid: 1.34
  • Kookpunt: 241.6°Cat760mmHg
  • Vlampunt: 99.9°C
  • Brekindex: 1.619
  • PSA: 61.90000
  • LogboekP: -0.29510

2-Pyrimidinol,1,4-dihydro-4-imino-1-methyl-, (Z)- (9CI) Gerelateerde literatuur

Aanbevolen leveranciers
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd